Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H9FO4 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties : The synthesis and fluorescent properties of compounds similar to Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate have been studied. One such compound, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, showed significant fluorescent characteristics, with a fluorescence spectrum indicating a λ_max(FL) at 406 nm (Bai Jing-hua, 2011).
Photoluminescence and Crystal Structure : Ethyl coumarin-3-carboxylate derivatives, including ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, have been synthesized and their crystal structures and photoluminescence properties investigated. These derivatives showed enhanced absorption and emission compared to ethyl coumarin-3-carboxylate, exhibiting strong blue-violet emission under ultraviolet light (Song, Li-Meia, Gao, Jian-hua, 2014).
Antibacterial Activity : New complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have shown antibacterial activity. For instance, lanthanum complexes of this compound demonstrated effectiveness against various human pathogenic bacteria isolated from wound infections (Ashraf S. Hassan, 2014).
Anticorrosive Properties : Alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, have been shown to effectively inhibit hydrochloric acid corrosion of mild steel at low concentrations (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, V. I. Saloutin, 2014).
Antimicrobial Activity Against Mycobacterium tuberculosis : Chlorinated coumarins, including ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate, isolated from the mushroom Fomitopsis officinalis, displayed antimicrobial activity with the lowest minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (C. Hwang et al., 2013).
Properties
IUPAC Name |
ethyl 7-fluoro-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSPVGPWYZFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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